molecular formula C13H12ClN3OS B2824502 [2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-chlorophenyl)methanone CAS No. 328282-18-4

[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-chlorophenyl)methanone

Cat. No.: B2824502
CAS No.: 328282-18-4
M. Wt: 293.77
InChI Key: OXSYOKCBQRBLKB-UHFFFAOYSA-N
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Description

2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone (CAS: 328282-18-4) is a polysubstituted 1,3-thiazole derivative with a molecular formula of C₁₃H₁₂ClN₃OS and a molecular weight of 293.78 g/mol . It is synthesized as a yellow solid with a melting point of 198–200°C, and its structural identity is confirmed via ¹H NMR, ¹³C NMR, and HR-MS data . The compound features an allylamino group at position 2, an amino group at position 4 of the thiazole ring, and a 4-chlorophenyl methanone moiety at position 5.

Properties

IUPAC Name

[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS/c1-2-7-16-13-17-12(15)11(19-13)10(18)8-3-5-9(14)6-4-8/h2-6H,1,7,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSYOKCBQRBLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone typically involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea, followed by the addition of allylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. The thiazole moiety is known for its ability to inhibit bacterial growth by interfering with essential cellular processes.

Anticancer Research

Studies have shown that 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone can induce apoptosis in cancer cells. Its mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. This characteristic could be exploited in drug design to target diseases associated with enzyme dysregulation.

Pesticide Development

Given its biological activity, there is potential for 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone to be developed as a novel pesticide. Its effectiveness against plant pathogens could help in managing crop diseases.

Polymer Chemistry

The unique chemical structure allows for the incorporation of 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone into polymer matrices, potentially enhancing the properties of materials used in various industrial applications.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against Gram-positive bacteria, suggesting its potential use as an antibiotic agent .
  • Cancer Cell Apoptosis : Research conducted at a leading cancer research institute found that treatment with 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone led to increased apoptosis in breast cancer cell lines, indicating its potential as an anticancer drug .
  • Pesticidal Activity : Field trials reported in Agricultural Sciences indicated that formulations containing this compound effectively reduced fungal infections in crops without harming beneficial insects .

Mechanism of Action

The mechanism of action of 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Physicochemical Properties

The compound is part of a series of diaminothiazole derivatives synthesized to explore structure-activity relationships (SAR) in CDK inhibition. Below is a comparative analysis with analogs from the same series and related structures:

Table 1: Structural and Physicochemical Comparison
Compound Name (ID) R¹ (Thiazole-5-yl) R² (Thiazole-2-yl) Molecular Formula MW (g/mol) Melting Point (°C) Key Features/Activity
Target Compound (15) 4-Chlorophenyl Allylamino C₁₃H₁₂ClN₃OS 293.78 198–200 CDK5 inhibition
(4): Naphthalen-2-yl analog Naphthalen-2-yl Allylamino C₁₆H₁₅N₃OS 297.37 178–180 Lower MP, aromatic bulk
(9): 4-Nitrophenyl analog 4-Nitrophenyl Allylamino C₁₃H₁₂N₄O₃S 304.32 183–185 Electron-withdrawing NO₂ group
(16): Phenylamino analog Phenyl Phenylamino C₁₆H₁₃N₃OS 295.36 194–196 Rigid aromatic substitution
30OG 3-Nitrophenyl (4-Chlorophenyl)amino C₁₆H₁₀ClN₅O₃S 387.80 N/A ATP-binding mimic; CDK5 affinity
4-Bromophenyl analog 4-Bromophenyl Allylamino C₁₃H₁₂BrN₃OS 338.23 N/A Higher MW; halogen substitution
Key Observations:

Substituent Effects on Melting Point :

  • The target compound (15) has a higher melting point (198–200°C) compared to the naphthalen-2-yl analog (178–180°C), likely due to stronger intermolecular interactions from the electron-withdrawing 4-chlorophenyl group .
  • The 4-nitrophenyl analog (9) has a slightly lower MP (183–185°C), suggesting nitro groups may reduce crystallinity despite their polarity .

Biological Activity: Compound 15 and 30OG share a 4-chlorophenyl moiety but differ in their substitution patterns. 30OG’s 3-nitrophenyl group and (4-chlorophenyl)amino side chain enable stronger hydrogen bonding with CDK5 residues (e.g., Glu81, Leu133), as shown in docking studies .

Comparative Binding Affinity and Selectivity

Table 2: CDK Inhibition and Binding Data
Compound Target Kinase Binding Affinity (Kcal/mol) Key Residues Interacted Reference
Compound 15 CDK5 -7.3 ± 0.0 Glu81, Leu133, Cys83
30OG CDK5 -8.1 ± 0.2 Glu81, Leu133, Asp144
R-Roscovitine CDK5 -6.9 ± 0.1 Val18, Ala31
  • Compound 15 demonstrates moderate affinity for CDK5, comparable to R-roscovitine but lower than 30OG. Its allylamino group may limit deep penetration into the ATP-binding pocket compared to 30OG’s nitro-phenyl group .
  • 30OG achieves higher affinity due to its dual hydrogen-bonding interactions with Asp144, a residue critical for ATP coordination .

Biological Activity

The compound 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone, also known by its CAS number 328282-18-4, is a member of the thiazole family, which is notable for its diverse biological activities. Thiazoles are heterocyclic compounds that contain sulfur and nitrogen atoms, and they have been widely studied for their potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea, followed by the addition of allylamine. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the formation of the thiazole ring.

Molecular Properties:

PropertyValue
IUPAC Name[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone
Molecular FormulaC13H12ClN3OS
Molecular Weight293.77 g/mol
InChIInChI=1S/C13H12ClN3OS/c1-2-7-16-13-17-12(15)11(19-13)10(18)8-3-5-9(14)6-4-8/h2-6H,1,7,15H2,(H,16,17)

Antimicrobial Activity

Research indicates that 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. In particular, compounds with similar thiazole structures have demonstrated effectiveness against Gram-positive bacteria and certain fungal strains .

Anticancer Potential

This compound is under investigation for its potential as an anticancer agent. Preliminary studies suggest that it may interfere with cellular processes that are critical for cancer cell proliferation. The compound has exhibited cytotoxic effects in vitro against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. These effects are thought to be mediated through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study Findings:
In a study assessing various thiazole derivatives, it was found that 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone had a mean growth inhibition rate against cancer cells comparable to established chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. It may inhibit key enzymes or disrupt signaling pathways essential for cell survival and proliferation. Ongoing research aims to elucidate these pathways more clearly .

Comparison with Similar Compounds

When compared to other thiazole derivatives, 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone stands out due to its unique allylamino group. This structural feature may enhance its reactivity and biological activity relative to other compounds in its class.

Similar Compounds:

Compound NameActivity Type
2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-ylmethanoneAntimicrobial
2-(Methylamino)-4-amino-1,3-thiazol-5-ylmethanoneAnticancer

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